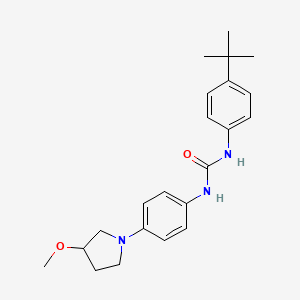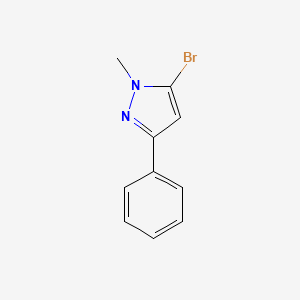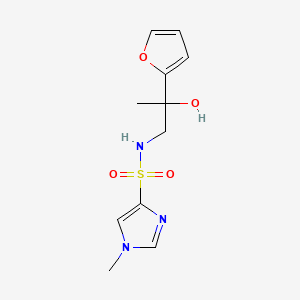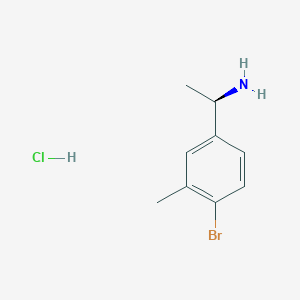
1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is a compound that has been extensively studied in scientific research for its potential in various applications. It is a urea-based compound that has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and have antifungal and antibacterial activity. It has also been shown to have low toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is its potent antitumor activity. This makes it a potential candidate for the development of new anticancer drugs. It also has antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in the development of new drugs.
Zukünftige Richtungen
There are a number of future directions for research on 1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea. One direction is to further study its mechanism of action in order to optimize its use in the development of new drugs. Another direction is to study its potential in the treatment of other diseases, such as fungal and bacterial infections. Additionally, further research could be done to optimize the synthesis method in order to increase the yield and purity of the product.
Synthesemethoden
The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with 1-(4-tert-butylphenyl)urea in the presence of a suitable catalyst. The reaction is carried out under mild conditions and the yield of the product is high. The purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has been extensively studied in scientific research for its potential in various applications. It has been shown to have potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs. It has also been shown to have antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-22(2,3)16-5-7-17(8-6-16)23-21(26)24-18-9-11-19(12-10-18)25-14-13-20(15-25)27-4/h5-12,20H,13-15H2,1-4H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOPHDPQHDMDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2979253.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2979254.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2979256.png)
![N-(2-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2979257.png)


![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide](/img/structure/B2979263.png)






![Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate](/img/structure/B2979276.png)